Cas no 84311-19-3 ((S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid)

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid structure
84311-19-3 structure
Nom du produit:(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
Numéro CAS:84311-19-3
Le MF:C9H17NO5
Mégawatts:219.234983205795
MDL:MFCD02682593
CID:720700
PubChem ID:12991620

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Propriétés chimiques et physiques

Nom et identifiant

    • (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
    • N-Boc-2-methyl-L-serine
    • (2S)-3-hydroxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • (S)-2-BOC-AMINO-3-HYDROXY-2-METHYLPROPIONIC ACID
    • Boc-(S)-2-amino-2-methyl-3-hydroxypropanoic acid
    • Boc-alpha-methyl-l-ser
    • Boc-L-alpha-methylserine
    • L-Serine,N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-
    • N-Boc-alpha-Methyl-L-Serine
    • BOC-A-METHYL-L-SER
    • N-BOC-A-METHYL-L-SERINE
    • N-[(1,1-Dimethylethoxy)carbonyl]-2-methyl-L-serine (ACI)
    • (2S)-2-[[(tert-Butoxy)carbonyl]amino]-3-hydroxy-2-methylpropanoic acid
    • (S)-2-(tert-Butoxycarbonylamino)-3-hydroxy-2-methylpropanoic acid
    • AS-47659
    • (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid
    • (S)-2-tert-Butoxycarbonylamino-3-hydroxy-2-methyl-propionic acid
    • N-Boc-alpha-methyl-L-serine, AldrichCPR
    • N-(Boc)-alpha-methylserine
    • DTXSID501004616
    • MFCD02682593
    • AB12256
    • 84311-19-3
    • CS-0137988
    • (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoicacid
    • N-(Boc)-a-methylserine
    • SCHEMBL1486204
    • Boc-
    • Serine,N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-(9ci)
    • FWRXDSRYWWYTPD-VIFPVBQESA-N
    • (2S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-2-methylpropanoic acid
    • Serine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-
    • BOC-D-ALPHA-METHYLSERINE
    • AKOS016843698
    • N-{[(1,1-Dimethylethyl)oxy]carbonyl}-2-methyl-L-serine
    • A inverted exclamation mark-methyl-L-Ser
    • N-{[(1,1-Dimethylethyl)oxy]carbonyl}-2-methylserine
    • N-[tert-Butoxy(hydroxy)methylidene]-2-methylserine
    • F15068
    • N-Boc-alpha-methyl-L-serine (Boc-L-aMeSer-OH)
    • MDL: MFCD02682593
    • Piscine à noyau: 1S/C9H17NO5/c1-8(2,3)15-7(14)10-9(4,5-11)6(12)13/h11H,5H2,1-4H3,(H,10,14)(H,12,13)/t9-/m0/s1
    • La clé Inchi: FWRXDSRYWWYTPD-VIFPVBQESA-N
    • Sourire: N(C(=O)OC(C)(C)C)[C@@](C)(CO)C(=O)O

Propriétés calculées

  • Qualité précise: 219.11100
  • Masse isotopique unique: 219.110673
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 3
  • Nombre de récepteurs de liaison hydrogène: 6
  • Comptage des atomes lourds: 15
  • Nombre de liaisons rotatives: 6
  • Complexité: 258
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 1
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 0.1
  • Surface topologique des pôles: 95.9

Propriétés expérimentales

  • Dense: 1.207
  • Point d'ébullition: 387.1°C at 760 mmHg
  • Point d'éclair: 187.9°C
  • Indice de réfraction: 1.486
  • Solubilité: Soluble in dimethylformamide.
  • Le PSA: 95.86000
  • Le LogP: 0.73760

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Informations de sécurité

  • Niveau de danger:IRRITANT

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Données douanières

  • Code HS:2924199090
  • Données douanières:

    Code douanier chinois:

    2924199 090

    Résumé:

    2924199 090. Autres amides acycliques (y compris les carbamates acycliques) (y compris leurs dérivés et sels). TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%

    Éléments de déclaration:

    Nom du produit, contenu des ingrédients, utilisation, emballage

    Résumé:

    2924199 090. Autres amides acycliques (y compris les carbamates acycliques) et leurs dérivés; Son sel. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
abcr
AB153923-1 g
N-Boc-alpha-methyl-L-serine (Boc-L-aMeSer-OH); .
84311-19-3
1g
€314.00 2023-05-08
Bestfluorodrug
YF0010033-10.0g
(S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
84311-19-3 97%
10.0g
¥16500 2023-01-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S17640-250mg
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoicacid
84311-19-3
250mg
¥1266.0 2021-09-07
Chemenu
CM123939-250mg
(S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
84311-19-3 95%
250mg
$*** 2023-05-29
abcr
AB153923-250mg
N-Boc-alpha-methyl-L-serine (Boc-L-aMeSer-OH); .
84311-19-3
250mg
€117.90 2023-09-16
A2B Chem LLC
AC41161-5g
N-Boc-alpha-methyl-l-serine
84311-19-3 95
5g
$720.00 2024-04-19
A2B Chem LLC
AC41161-100mg
N-Boc-alpha-methyl-l-serine
84311-19-3 95%
100mg
$94.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1208628-1g
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
84311-19-3 95%
1g
¥3942.00 2024-07-28
eNovation Chemicals LLC
D751711-100mg
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
84311-19-3 95+%
100mg
$170 2024-06-07
Aaron
AR0056XH-100mg
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
84311-19-3 98%
100mg
$78.00 2025-02-10

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Triethylamine ,  Sodium hydroxide Solvents: Methanol ,  Water ;  rt
1.2 overnight, rt
Référence
Facile Stereospecific Synthesis and Biological Evaluation of (S)- and (R)-2-Amino-2-methyl-4-[123I]iodo-3-(E)-butenoic Acid for Brain Tumor Imaging with Single Photon Emission Computerized Tomography
Yu, Weiping; et al, Journal of Medicinal Chemistry, 2007, 50(26), 6718-6721

Méthode de production 2

Conditions de réaction
1.1 Reagents: Sodium bicarbonate ,  Tempo ,  Sodium hypochlorite Solvents: Acetonitrile ,  Water ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
1.3 Reagents: Potassium carbonate Solvents: Methanol ;  overnight, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
Référence
Catalytically Enantioselective Synthesis of Acyclic α-Tertiary Amines through Desymmetrization of 2-Substituted 2-Nitro-1,3-diols
Meng, Shan-Shui; et al, Organic Letters, 2018, 20(3), 518-521

Méthode de production 3

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ;  0 °C; 0 °C → 25 °C; 24 h, 25 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 2 - 3
Référence
Non-natural amino acids as modulating agents of the conformational space of model glycopeptides
Fernandez-Tejada, Alberto; et al, Chemistry - A European Journal, 2008, 14(23), 7042-7058

Méthode de production 4

Conditions de réaction
1.1 Reagents: Zinc chloride Solvents: Chloroform ;  rt
2.1 Reagents: Acetone ,  Sodium bicarbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water ;  1 h, rt
2.2 Catalysts: Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-bis[3,5-bis(trifluoromethyl)… ;  0 °C
3.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethyl acetate ;  8 h, rt
4.1 Reagents: Sodium bicarbonate ,  Tempo ,  Sodium hypochlorite Solvents: Acetonitrile ,  Water ;  rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
4.3 Reagents: Potassium carbonate Solvents: Methanol ;  overnight, rt
4.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
Référence
Catalytically Enantioselective Synthesis of Acyclic α-Tertiary Amines through Desymmetrization of 2-Substituted 2-Nitro-1,3-diols
Meng, Shan-Shui; et al, Organic Letters, 2018, 20(3), 518-521

Méthode de production 5

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethyl acetate ;  8 h, rt
2.1 Reagents: Sodium bicarbonate ,  Tempo ,  Sodium hypochlorite Solvents: Acetonitrile ,  Water ;  rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
2.3 Reagents: Potassium carbonate Solvents: Methanol ;  overnight, rt
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
Référence
Catalytically Enantioselective Synthesis of Acyclic α-Tertiary Amines through Desymmetrization of 2-Substituted 2-Nitro-1,3-diols
Meng, Shan-Shui; et al, Organic Letters, 2018, 20(3), 518-521

Méthode de production 6

Conditions de réaction
1.1 Reagents: Triethylamine ,  Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Référence
Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors
Yu, Weiping; et al, Journal of Medicinal Chemistry, 2010, 53(2), 876-886

Méthode de production 7

Conditions de réaction
1.1 Reagents: Acetone ,  Sodium bicarbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water ;  1 h, rt
1.2 Catalysts: Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis[2,4,6-tris(1-m… ;  0 °C
2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethyl acetate ;  8 h, rt
3.1 Reagents: Sodium bicarbonate ,  Tempo ,  Sodium hypochlorite Solvents: Acetonitrile ,  Water ;  rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
3.3 Reagents: Potassium carbonate Solvents: Methanol ;  overnight, rt
3.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
Référence
Catalytically Enantioselective Synthesis of Acyclic α-Tertiary Amines through Desymmetrization of 2-Substituted 2-Nitro-1,3-diols
Meng, Shan-Shui; et al, Organic Letters, 2018, 20(3), 518-521

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Raw materials

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Preparation Products

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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:84311-19-3)(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
A840757
Pureté:99%/99%/99%
Quantité:250mg/1g/5g
Prix ($):158.0/393.0/1081.0